molecular formula C18H16N2O5 B12143203 N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B12143203
M. Wt: 340.3 g/mol
InChI Key: JXUOLVPYPQKQCI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound that features a phenyl ring substituted with two methoxy groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution on the Phenyl Ring: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the methoxy groups are added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the indole moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the indole ring or the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: can be compared to other indole derivatives or phenylacetamides.

    Examples: Compounds like N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)acetamide or N-(2,4-dimethoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide.

Uniqueness

    Structural Features: The presence of both the indole and 2,4-dimethoxyphenyl groups in the same molecule.

    Functional Properties: Unique reactivity and potential biological activity due to the combination of these functional groups.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C18H16N2O5/c1-24-11-7-8-13(15(9-11)25-2)19-16(21)10-20-14-6-4-3-5-12(14)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

JXUOLVPYPQKQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)OC

Origin of Product

United States

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